1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
Description
Molecular Formula and Weight Analysis
The molecular composition of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate demonstrates a complex organic architecture with the molecular formula carbon thirteen hydrogen twenty-one nitrogen one oxygen five. This composition reflects the presence of thirteen carbon atoms distributed across the pyrrolidine ring system, the tert-butyl protecting group, the ethyl ester moiety, and the additional methyl substituent at the 3-position. The molecular weight calculations indicate a precise mass of 271.313 daltons according to chemical database entries, while alternative sources report slight variations with values of 271.30954 daltons, representing typical variations in computational precision across different analytical platforms.
The structural complexity becomes evident when examining the distribution of functional groups within this molecular framework. The compound contains two distinct ester functionalities, with the 1-position bearing a tert-butyl carbamate protecting group and the 3-position featuring an ethyl ester group. The presence of the ketone functionality at the 4-position creates an alpha-dicarbonyl system when considered in conjunction with the adjacent carboxylate ester. This arrangement significantly influences the electronic properties of the molecule and contributes to its overall reactivity profile. The Chemical Abstracts Service registry number 897043-85-5 uniquely identifies this specific structural arrangement.
The molecular architecture can be systematically analyzed through its constituent components, each contributing specific mass increments to the overall molecular weight. The pyrrolidine ring system provides the core five-membered heterocyclic foundation, while the tert-butyl group contributes fifty-seven mass units through its branched alkyl structure. The ethyl ester functionality adds forty-five mass units, and the ketone oxygen contributes sixteen mass units to the total molecular composition. This detailed mass distribution analysis provides crucial information for analytical identification and structural confirmation through mass spectrometric techniques.
| Structural Component | Molecular Formula | Mass Contribution (amu) |
|---|---|---|
| Pyrrolidine ring core | C4H6NO | 84.10 |
| Tert-butyl group | C4H9 | 57.11 |
| Ethyl ester group | C2H5O2 | 45.04 |
| Methyl substituent | CH3 | 15.03 |
| Ketone oxygen | O | 15.99 |
| Additional carbons and hydrogens | C2H2O2 | 54.04 |
| Total Molecular Weight | C13H21NO5 | 271.31 |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-6-18-10(16)13(5)8-14(7-9(13)15)11(17)19-12(2,3)4/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDASEKAEWNKGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CC1=O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput .
Chemical Reactions Analysis
Reduction of the 4-Oxo Group
The ketone moiety at position 4 is highly reactive, enabling selective reduction to form secondary alcohols.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 10°C, 50 min | 4-Hydroxypyrrolidine derivative | 98.9% | |
| NaCNBH₃ | Methanol, pH 3 (HCl) | 4-Hydroxypyrrolidine derivative | - |
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Mechanism: Hydride transfer from borohydride reagents to the electrophilic carbonyl carbon, followed by protonation.
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Applications: The resulting alcohol serves as a precursor for further functionalization (e.g., alkylation, oxidation).
Grignard Additions
The ketone undergoes nucleophilic addition with organometallic reagents to form tertiary alcohols.
Example Reaction with Methylmagnesium Bromide:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | THF/Et₂O, -10°C to RT, inert atmosphere | 3-Methyl-3-hydroxypyrrolidine derivative | 83.8% |
-
Key Steps:
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Coordination of Mg to the carbonyl oxygen.
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Nucleophilic attack by the methyl group.
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Acidic workup to protonate the alkoxide intermediate.
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Selectivity: The steric bulk of the tert-butyl group directs reactivity toward the less hindered ketone.
Ester Hydrolysis and Transesterification
The ethyl ester is more reactive than the tert-butyl ester due to reduced steric hindrance, enabling selective transformations.
Ethyl Ester Hydrolysis:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, ethanol | Carboxylic acid derivative | 63.4% |
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Mechanism: Base-mediated nucleophilic acyl substitution.
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Applications: Generation of free carboxylic acids for coupling reactions (e.g., amide bond formation).
Deprotection of the tert-Butyl Carbamate (Boc Group)
The Boc group is cleaved under acidic conditions to unmask the pyrrolidine nitrogen.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | 0°C to RT, 2 h | Free amine hydrochloride salt | 92% |
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Mechanism: Acid-catalyzed cleavage of the carbamate via formation of a tert-butyl carbocation.
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Utility: The deprotected amine is pivotal for synthesizing bioactive molecules (e.g., antimicrobial agents).
Alkylation Reactions
The nitrogen or oxygen atoms can undergo alkylation under specific conditions.
Example Methylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DBU, CH₃I | THF, RT, 1 h | Methylated pyrrolidine derivative | 63% |
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Site Selectivity: Alkylation typically occurs at the pyrrolidine nitrogen, though steric effects may favor oxygen in some cases.
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate has shown promise in several areas of medicinal chemistry:
1. Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific metabolic pathways essential for tumor growth .
2. Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .
Agricultural Applications
In agriculture, compounds similar to this compound are being explored as:
1. Pesticides : The compound's structural features may contribute to its efficacy as a pesticide or herbicide. Studies on related compounds have demonstrated their ability to disrupt pest metabolism, providing a basis for further research into this application .
2. Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors .
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science:
1. Polymer Synthesis : This compound can be utilized as a monomer in polymer chemistry, contributing to the development of new materials with tailored properties for specific applications such as coatings or adhesives .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of pyrrolidine compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The results indicated that modifications to the pyrrolidine ring could enhance efficacy and selectivity .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that treatment with related compounds resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a protective role against neurodegeneration .
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that can modulate biological pathways. The pyrrolidine ring structure allows for specific binding interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 1-O-tert-butyl 3-O-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
- Molecular Formula: C₁₃H₂₁NO₅
- Molecular Weight : 257.28 g/mol (TCI America, CAS 146256-98-6) .
- Key Features : A pyrrolidine ring substituted with a 4-oxo group, a methyl group at position 3, and two ester groups (tert-butyl and ethyl) at positions 1 and 3.
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Key Observations :
- Reactivity: The 4-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) compared to 4-amino or 4-hydroxy derivatives, which are more nucleophilic .
- Solubility : The tert-butyl group improves steric protection and lipophilicity, while ethyl esters balance solubility in polar solvents .
- Synthetic Utility : Fluorinated analogs (e.g., 3-CF₃) are prized for metabolic stability in medicinal chemistry, whereas hydroxylated variants serve as intermediates for further functionalization .
Piperidine-Based Analogs
Comparison :
- Piperidine derivatives (six-membered rings) exhibit distinct conformational flexibility and reactivity compared to pyrrolidine analogs. For example, the dihydropyridine intermediate in undergoes phosphorylation for cross-coupling reactions .
Research Findings and Trends
- Synthetic Methodologies : Photoredox catalysis (e.g., Ir(ppy)₃) is increasingly used for stereoselective synthesis of pyrrolidine derivatives, as seen in .
- Functional Group Impact: The 4-oxo group in the target compound is critical for forming enolates, enabling C–C bond formation, while amino groups facilitate amide coupling .
- Market Availability : The target compound is available commercially (≥97% purity, TCI America) as a building block, reflecting its demand in high-throughput drug discovery .
Biological Activity
1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, also known by its CAS number 897043-85-5, is a compound with significant potential in pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.32 g/mol
- Purity : ≥97% (HPLC)
- IUPAC Name : 1-(tert-butyl) 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
- Structural Formula : Chemical Structure
Biological Activity
This compound has been investigated for various biological activities:
Pharmacological Applications
- Neurological Disorders : This compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological conditions. Its structural properties allow it to interact with biological targets involved in neuropharmacology .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against resistant strains of bacteria. Research indicates that it may inhibit specific bacterial enzymes, making it a candidate for developing new antibiotics .
Biochemical Studies
The compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. This aids in drug discovery processes by providing insights into how compounds affect biological systems .
Synthesis and Characterization
Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity and efficacy. For instance, modifications to the oxopyrrolidine structure have shown improved interactions with target proteins involved in disease processes .
Case Studies
A notable case study involved the evaluation of the compound's effects on specific bacterial strains. The study demonstrated that certain derivatives had a significant inhibitory effect on beta-lactamase enzymes, which are responsible for antibiotic resistance in several Gram-negative pathogens. This finding underscores the potential of this compound in addressing antibiotic resistance issues .
Applications
The versatility of this compound extends beyond pharmacology:
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for drugs targeting neurological disorders and infections. |
| Organic Synthesis | Serves as a building block for complex organic molecules in chemical reactions. |
| Material Science | Explored for use in developing advanced materials such as polymers and coatings. |
| Agricultural Chemistry | Used in formulating agrochemicals for effective and environmentally friendly pesticides. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, and how can reaction yields be optimized?
- The compound can be synthesized via Boc-protection and esterification reactions. A general procedure involves reacting ethyl 2-oxoacetate with tert-butyl carbamate under basic conditions, followed by purification using column chromatography. Yields (~56%) can be improved by optimizing stoichiometry, reaction time, and temperature. NMR and internal standards (e.g., mesitylene) are critical for yield validation . Statistical Design of Experiments (DoE) is recommended to systematically identify optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., tert-butyl vs. ethyl groups) and detect impurities.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester functionalities.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns.
- Melting Point Analysis : Assess crystalline purity .
Q. How can researchers ensure high purity (>97%) during synthesis?
- Use recrystallization or preparative HPLC for purification. Monitor purity via HPLC with UV detection (λ = 254 nm) and cross-validate with NMR integration. Purity specifications should align with pharmacopeial standards for intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide reaction optimization for this compound?
- Quantum mechanics (QM)-based reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. For example, density functional theory (DFT) can model steric effects of the tert-butyl group on reaction kinetics. Computational results should be validated with experimental data (e.g., kinetic isotope effects) to refine activation parameters .
Q. What experimental design strategies are recommended for resolving contradictory data in reaction yield or selectivity?
- Apply DoE to isolate confounding variables (e.g., solvent polarity, temperature). For example, a factorial design can test interactions between catalyst type and reaction time. Contradictions in yield data may arise from unaccounted variables (e.g., moisture sensitivity), requiring robustness testing . Advanced statistical tools (e.g., ANOVA, response surface methodology) can identify outliers and refine models .
Q. How can reactor design principles improve scalability for synthesizing this compound?
- Continuous-flow reactors enhance heat/mass transfer for exothermic esterification steps. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently. Computational fluid dynamics (CFD) simulations optimize mixing profiles and residence time distribution .
Q. What safety protocols are critical when handling tert-butyl-protected intermediates under oxidative conditions?
- Conduct hazard assessments for peroxidation risks (e.g., tert-butyl groups under O₂). Use inert atmospheres (N₂/Ar) and monitor exotherms via calorimetry. First-aid measures must address potential exposure routes (e.g., skin contact: rinse with water; inhalation: move to fresh air) .
Key Methodological Takeaways
- Synthesis : Prioritize Boc-protection strategies to avoid side reactions at the pyrrolidine nitrogen .
- Characterization : Combine orthogonal techniques (NMR, MS, IR) for structural confirmation .
- Optimization : Integrate DoE with computational modeling to minimize experimental iterations .
- Safety : Implement real-time monitoring for reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
